
3-Bromo-4,5-difluorobenzene-1,2-diamine
描述
3-Bromo-4,5-difluorobenzene-1,2-diamine: is an organic compound with the molecular formula C6H4BrF2N2 It is a derivative of benzene, where the benzene ring is substituted with bromine and fluorine atoms, as well as two amino groups
作用机制
Mode of Action
Similar compounds often act through electrophilic aromatic substitution reactions . In such reactions, the compound forms a sigma-bond with the target, generating a positively charged intermediate. This intermediate then undergoes a second reaction where a proton is removed, yielding a substituted benzene ring .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Bromo-4,5-difluorobenzene-1,2-diamine. For instance, certain conditions may enhance or inhibit the compound’s interaction with its targets .
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Bromo-4,5-difluorobenzene-1,2-diamine typically begins with 3-Bromo-4,5-difluoronitrobenzene.
Reduction Reaction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst (Pd/C) under mild conditions.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Reduction: Using large-scale hydrogenation reactors.
Continuous Flow Systems: To ensure consistent quality and yield.
Automated Purification: Techniques such as automated chromatography systems for efficient purification.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-4,5-difluorobenzene-1,2-diamine can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino groups can undergo oxidation to form nitroso or nitro derivatives, and reduction reactions can further modify these groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as alkoxides or thiolates in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidized Products: Nitroso or nitro derivatives.
Coupled Products: Complex organic molecules formed through coupling reactions.
科学研究应用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Incorporated into polymers and other materials to impart specific properties.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure and reactivity.
Biological Studies: Used in studies to understand the interaction of halogenated aromatic compounds with biological systems.
Industry:
Flame Retardants: Incorporated into materials to enhance flame retardant properties.
Dyes and Pigments: Used in the synthesis of dyes and pigments for various applications.
相似化合物的比较
3,6-Dibromo-4,5-difluorobenzene-1,2-diamine: Similar structure but with an additional bromine atom.
4,5-Difluorobenzene-1,2-diamine: Lacks the bromine atom, leading to different reactivity and applications.
Uniqueness:
Reactivity: The presence of both bromine and fluorine atoms in 3-Bromo-4,5-difluorobenzene-1,2-diamine provides unique reactivity compared to its analogs.
Applications: Its specific structure makes it suitable for applications where both halogen atoms and amino groups are required.
属性
IUPAC Name |
3-bromo-4,5-difluorobenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2/c7-4-5(9)2(8)1-3(10)6(4)11/h1H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNCMGLEYLDJKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
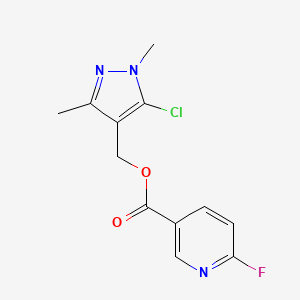
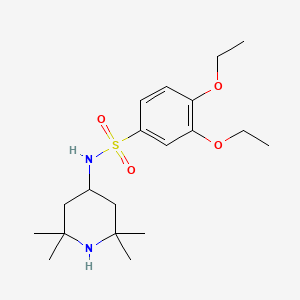
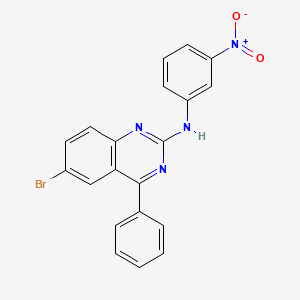
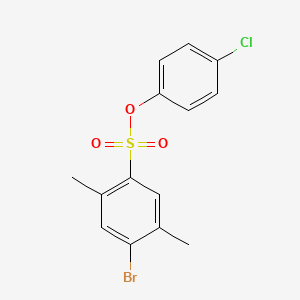
![3-methoxy-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2895081.png)
![3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2895082.png)
![2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid](/img/structure/B2895084.png)
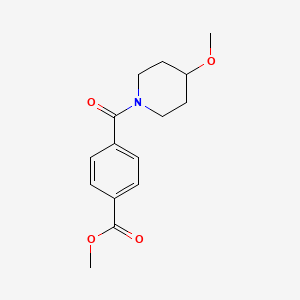
![N-[3-(hydrazinecarbonyl)propyl]-2,2-dimethylpropanamide](/img/structure/B2895087.png)
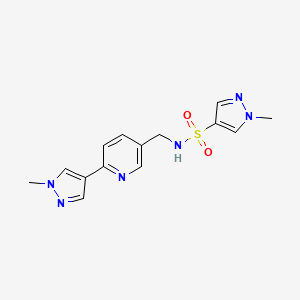
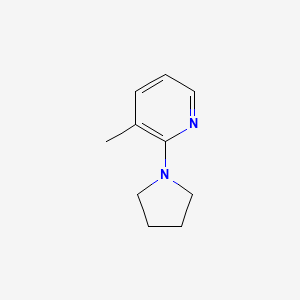
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2895092.png)
![1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2895095.png)

